2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl nicotinate
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Overview
Description
Nicotinate esters, such as menthyl nicotinate and methyl nicotinate, are organic compounds derived from nicotinic acid (niacin, vitamin B3) and an alcohol . They are used in various applications, including cosmetics, personal care products, and medical treatments .
Molecular Structure Analysis
The molecular structure of a nicotinate ester consists of a pyridine ring (from nicotinic acid) attached to an ester group, which is in turn attached to the rest of the molecule . The exact structure will depend on the specific ester .Chemical Reactions Analysis
Nicotinate esters can undergo various chemical reactions, including hydrolysis to produce nicotinic acid and the corresponding alcohol . They can also participate in other reactions depending on their specific structure and the conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of a nicotinate ester will depend on its specific structure. These properties can include melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Tyrosinase Inhibition and Antimicrobial Activity
Kwong et al. (2017) synthesized a series of compounds including 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates and pyridinecarboxylate. These compounds showed significant anti-tyrosinase activities, with some exhibiting inhibitions comparable to the standard inhibitor kojic acid. The study highlights the potential of these compounds in clinical treatments for conditions related to tyrosinase activity, such as hyperpigmentation disorders (Kwong et al., 2017).
Megha et al. (2023) synthesized derivatives of 1-((2'-(2-(2-(substitutedphenyl))-2-oxoethyl)-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)piperidine-4-carboxylic acid, which displayed notable antibacterial and anti-TB activities against selected pathogenic strains. This indicates the potential of these compounds in the development of new antibacterial and antituberculosis drugs (Megha et al., 2023).
Fungicidal Activity
Wu et al. (2022) designed and synthesized a series of N-(thiophen-2-yl) nicotinamide derivatives, demonstrating excellent fungicidal activities against cucumber downy mildew. This suggests the potential application of these compounds in agricultural fungicides (Wu et al., 2022).
Herbicidal Activity
Yu et al. (2021) synthesized N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid, which exhibited excellent herbicidal activity against certain plant species. This research highlights the application of such compounds in the development of new herbicides (Yu et al., 2021).
Coordination Polymers and Magnetic Properties
Lin and Ayyappan (2003) synthesized coordination polymers using nicotinic acid, demonstrating the potential for creating materials with unique structural and magnetic properties. These findings have implications in the fields of material science and magnetism (Lin & Ayyappan, 2003).
Mechanism of Action
Target of Action
The primary target of 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate is likely to be similar to that of its core structure, nicotinate or niacin. Niacin is known to bind to and activate the G protein-coupled receptors, known as niacin receptors . These receptors are involved in the regulation of lipid metabolism and are expressed in various tissues, including adipose tissue, immune cells, and keratinocytes .
Mode of Action
The compound’s interaction with its targets involves binding to the niacin receptors, leading to a series of intracellular events. For instance, in the case of niacin, it binds to its receptor, leading to the inhibition of cyclic adenosine monophosphate (cAMP) production, which in turn modulates the activity of various downstream effectors involved in lipid metabolism . The exact mode of action for 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate may vary based on the presence of the biphenyl-4-yl-2-oxoethyl group.
Biochemical Pathways
The biochemical pathways affected by 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate are likely to be related to lipid metabolism, given the known role of niacin. Niacin is involved in the regulation of lipolysis in adipose tissue and has been shown to affect the expression of genes involved in fatty acid oxidation and cholesterol biosynthesis . .
Pharmacokinetics
Niacin is well absorbed from the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted in the urine . The biphenyl-4-yl-2-oxoethyl group may influence the compound’s pharmacokinetic properties, potentially affecting its bioavailability.
Result of Action
The molecular and cellular effects of 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate’s action are likely to involve changes in lipid metabolism. Given the role of niacin in lipid metabolism, this compound may have similar effects, potentially leading to decreased lipolysis in adipose tissue and altered expression of genes involved in fatty acid oxidation and cholesterol biosynthesis . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate plays a role in biochemical reactions, particularly those involving the metabolism of nicotinate. It interacts with enzymes such as nicotinate phosphoribosyltransferase, which is involved in the conversion of nicotinate to nicotinate mononucleotide . The compound also interacts with other biomolecules, including various proteins and cofactors, influencing their function and activity .
Cellular Effects
In terms of cellular effects, 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to be involved in the metabolism of glucose, insulin, and blood lipids . It also influences the function of cells by affecting the activity of enzymes and proteins that it interacts with .
Molecular Mechanism
The molecular mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to bind to nicotinate phosphoribosyltransferase, influencing its activity and thus the metabolism of nicotinate . It also affects the expression of genes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate is involved in the metabolic pathways of nicotinate. It interacts with enzymes such as nicotinate phosphoribosyltransferase, influencing the conversion of nicotinate to nicotinate mononucleotide . It may also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate within cells and tissues involve various transporters and binding proteins
Properties
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-19(14-24-20(23)18-7-4-12-21-13-18)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVPJCSJOMDNPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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